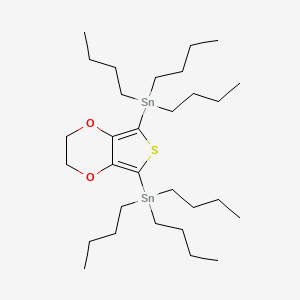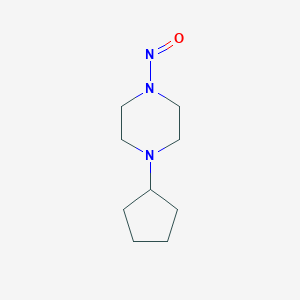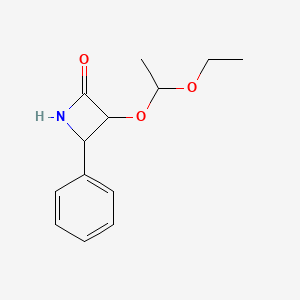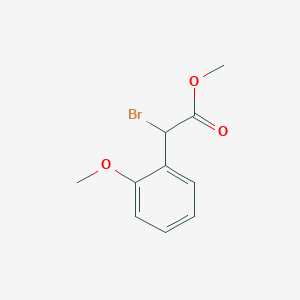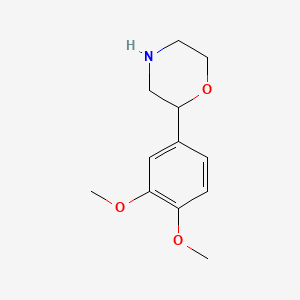
2-(3,4-Dimethoxyphenyl)morpholine
Vue d'ensemble
Description
“2-(3,4-Dimethoxyphenyl)morpholine” is a chemical compound . It is a morpholine derivative, which means it contains a morpholine functional group, a common feature in many pharmaceuticals and biologically active molecules .
Synthesis Analysis
The synthesis of morpholines, including “2-(3,4-Dimethoxyphenyl)morpholine”, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethoxyphenyl)morpholine” includes a morpholine ring attached to a phenyl ring with two methoxy groups at the 3 and 4 positions . The molecular weight of the compound is 259.73 .Chemical Reactions Analysis
Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis
“2-(3,4-Dimethoxyphenyl)morpholine” is a powder at room temperature . It has a melting point of 126-127 degrees Celsius . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Crystal Structure Analysis
2-(3,4-Dimethoxyphenyl)morpholine, known as dimethomorph, has been studied for its crystal structure. Kang et al. (2015) analyzed the crystal structure of dimethomorph, revealing the dihedral angles between the central chlorophenyl and the terminal benzene and morpholine rings (Kang, Kim, Kwon, & Kim, 2015). Chai and Liu (2011) also reported on the isomer of flumorph, another compound with a similar structure (Chai & Liu, 2011).
Analytical Method Development
Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, using techniques like gas chromatography and mass spectrometry (Hengel & Shibamoto, 2000).
Inhibitors of Kinase Activity
Boschelli et al. (2001) discovered that replacing the methoxy group at C-7 of certain compounds with a 3-(morpholin-4-yl)propoxy group increased the inhibition of Src kinase activity, indicating potential therapeutic applications (Boschelli et al., 2001).
Crystal Structure of Complexes
Amirnasr et al. (2001) synthesized complexes containing morpholine and analyzed their structures through X-ray diffraction, contributing to the understanding of morpholine-based compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Tumor Microenvironment-Enhanced Cancer Phototherapy
Tang et al. (2019) synthesized a smart near-infrared photosensitizer with morpholine, aiming for enhanced cancer theranostic performance in tumor microenvironments (Tang et al., 2019).
Safety And Hazards
The compound is classified as potentially harmful if swallowed, and it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYOKVZNTDIYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560152 | |
| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)morpholine | |
CAS RN |
100370-59-0 | |
| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
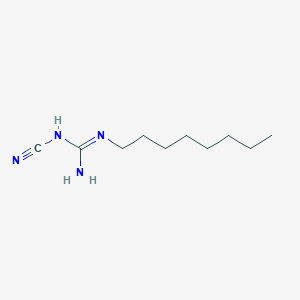
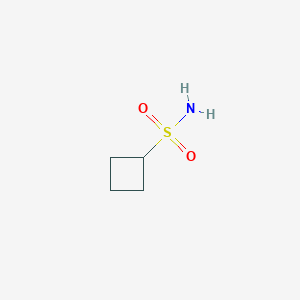
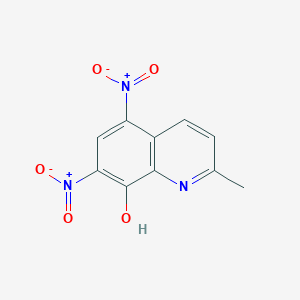
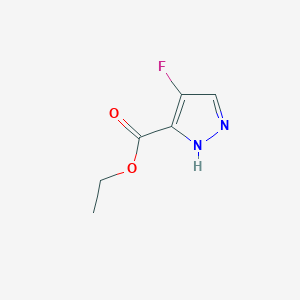
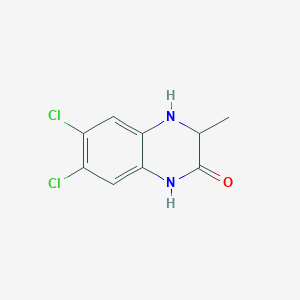
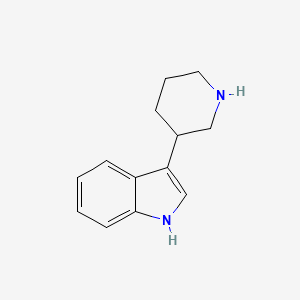
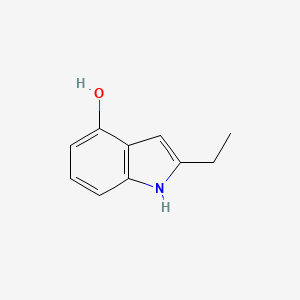
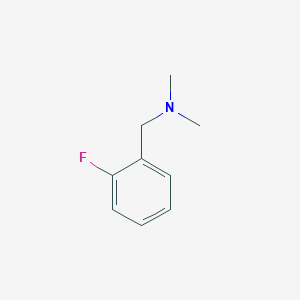
![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)
